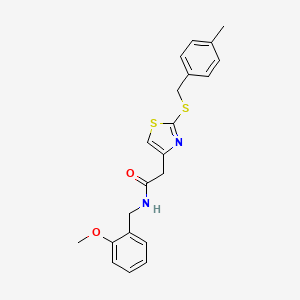

(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol, commonly known as menthol, is an organic compound with the molecular formula C10H20O. It is a covalent organic compound that can be synthesized or obtained from peppermint or other mint oils. Menthol is widely recognized for its cooling sensation and is used in various products, including cosmetics, pharmaceuticals, and food.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol, which is derived from m-cresol. The reaction typically occurs in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of menthol often involves the extraction of natural menthol from mint oils, particularly from Mentha arvensis. The extracted oil undergoes fractional distillation to isolate menthol. Another industrial method includes the synthesis of menthol from myrcene, a terpene found in various plants. This process involves several steps, including cyclization and hydrogenation.

Analyse Chemischer Reaktionen

Types of Reactions

Menthol undergoes various chemical reactions, including:

Oxidation: Menthol can be oxidized to menthone using oxidizing agents such as chromic acid or potassium permanganate.

Reduction: Menthone can be reduced back to menthol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Menthol can undergo substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Acetic anhydride, sulfuric acid

Major Products Formed

Oxidation: Menthone

Reduction: Menthol

Substitution: Menthyl acetate

Wissenschaftliche Forschungsanwendungen

Menthol has a wide range of scientific research applications:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.

Biology: Studied for its effects on ion channels and its role in modulating sensory perception.

Medicine: Used in topical analgesics, cough suppressants, and decongestants due to its cooling and soothing properties.

Industry: Incorporated into products such as toothpaste, mouthwash, and chewing gum for its flavor and cooling sensation.

Wirkmechanismus

Menthol exerts its effects primarily through its interaction with transient receptor potential cation channel subfamily M member 8 (TRPM8). This ion channel is activated by cold temperatures and menthol, leading to a cooling sensation. Menthol also has local anesthetic properties by blocking sodium channels, which reduces nerve excitability and provides pain relief.

Vergleich Mit ähnlichen Verbindungen

Menthol is part of a group of compounds known as menthane monoterpenoids. Similar compounds include:

Neomenthol: Differing in the configuration of the hydroxyl group.

Isomenthol: Differing in the position of the isopropyl group.

Neoisomenthol: Another stereoisomer of menthol.

Menthol is unique due to its specific (1R,2S,5R) configuration, which is responsible for its characteristic cooling sensation and biological activity.

Eigenschaften

CAS-Nummer |

10488-23-0; 98102-89-7 |

|---|---|

Molekularformel |

C9H18O |

Molekulargewicht |

142.242 |

IUPAC-Name |

(1R,2S)-2-propan-2-ylcyclohexan-1-ol |

InChI |

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9+/m0/s1 |

InChI-Schlüssel |

IXVGVVQGNQZQGD-DTWKUNHWSA-N |

SMILES |

CC(C)C1CCCCC1O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)

![N-(4-ethoxyphenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535150.png)

![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)